molecular formula C24H39NaO4 B1674122 Hyodeoxycholic Acid Sodium Salt CAS No. 10421-49-5

Hyodeoxycholic Acid Sodium Salt

Cat. No. B1674122
CAS RN: 10421-49-5
M. Wt: 414.6 g/mol
InChI Key: DGABKXLVXPYZII-SIBKNCMHSA-N
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Description

Hyodeoxycholic acid sodium salt is a compound derived from bile acids and is a form of sodium hyodeoxycholate . Bile acids are natural substances produced by the liver and are involved in various digestive processes . Sodium hyodeoxycholate (NaHDC) is the main component of hog bile salts, which play a role in the absorption of sparingly soluble materials in the intestinal solution .


Synthesis Analysis

The synthesis of hyodeoxycholic acid derivatives involves the preparation and the critical micellization concentration evaluation of a series of hyodeoxycholic acid derivatives characterized by a diverse side chain length and by the presence of a methyl group at the alpha position with respect to the terminal carboxylic acid moiety .


Molecular Structure Analysis

The molecular structure of hyodeoxycholic acid sodium salt is amphiphilic, similar to that of ursodeoxycholate from bear gallbladder . The aggregation behavior of two bile acid salts (i.e., sodium cholate and sodium deoxycholate) has been studied in their aqueous solutions of three different concentrations (i.e., 30, 90,and 300 mM) by means of molecular dynamics computer simulations .


Chemical Reactions Analysis

Micelle formation from hyodeoxycholate was studied at 308.2K using pyrene fluorescence probe to determine critical micelle concentrations (cmc) at various NaCl concentrations . The change in the fluorescence spectrum peak ratios with NaHDC concentration indicated two steps for bile salt aggregation .


Physical And Chemical Properties Analysis

Hyodeoxycholic acid, also known as 3α,6α-Dihydroxy-5β-cholan-24-oic acid or HDCA, is a secondary bile acid, one of the metabolic byproducts of intestinal bacteria . It differs from deoxycholic acid in that the 6α- hydroxyl is in the 12 position in the former . The 6α- hydroxyl group makes HDCA a hydrophilic acid, a property it shares with hyocholic acid .

Scientific Research Applications

  • Micelle Formation and Solubilization Capacity : NaHDC plays a crucial role in the formation of micelles, which are essential for the absorption of sparingly soluble materials in the intestinal solution. It has a unique amphiphilic molecular structure and forms small micelles in aqueous solutions. However, compared to typical human bile salts, NaHDC micelles have a limited capacity to solubilize cholesterol (Matsuoka, Takagi, & Honda, 2013).

  • Extraction and Analysis Applications : NaHDC has been utilized as a biosurfactant in ultrasonic-assisted micellar extraction (UAME) and microwave-assisted micellar extraction (MAME). These methods are effective, quick, and eco-friendly for extracting compounds like zingerone and gingerols from gingers (Peng et al., 2017).

  • Analytical Chemistry : In analytical chemistry, NaHDC has been used in the determination of hyodeoxycholic acid content in sodium cholate by high-performance liquid chromatography (HPLC-ELSD), showcasing its role in precise quantitative analysis (Yan, 2008).

  • Antifungal Properties : Studies have shown that NaHDC, among other bile salts, exhibits fungistatic properties against the growth of Candida albicans. This opens avenues for its potential use in antifungal therapies (Marshall, Marples, Salt, & Stretton, 1987).

  • Gallstone Prevention : Research has indicated that hyodeoxycholic acid can prevent the formation of cholesterol gallstones in certain animal models, suggesting its potential application in gallstone prevention (Mcsherry, Mosbach, Cohen, Une, Stenger, & Singhal, 1985).

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Safety And Hazards

Hyodeoxycholic acid sodium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Hyodeoxycholic acid sodium salt has been shown to have therapeutic potential for treating non-alcoholic fatty liver disease . It modulates the gut-liver axis, upregulating hepatic CYP7B1 and PPARα . This suggests that hyodeoxycholic acid sodium salt could be a promising area of future research and development .

properties

IUPAC Name

sodium;(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYSCILLIVEITB-ADQIWYCWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-49-8 (Parent)
Record name Sodium hyodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium hyodeoxycholate

CAS RN

10421-49-5
Record name Sodium hyodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hyodeoxycholate
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URL https://echa.europa.eu/information-on-chemicals
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Record name SODIUM HYODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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